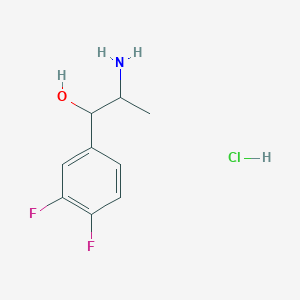

2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride

描述

2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride is a synthetic organic compound featuring a propanol backbone substituted with an amino group at position 2 and a 3,4-difluorophenyl group at position 1. The hydrochloride salt enhances its stability and solubility in aqueous media. Structurally, it belongs to the β-aminopropanol family, which is known for diverse pharmacological activities, including central nervous system (CNS) modulation .

The compound’s synthesis typically involves bromination of a substituted propiophenone precursor, followed by amination and salt formation, as described in analogous syntheses of halogenated β-aminopropanols .

属性

IUPAC Name |

2-amino-1-(3,4-difluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-5(12)9(13)6-2-3-7(10)8(11)4-6;/h2-5,9,13H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINOPQABKUPGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)F)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve recrystallization or chromatography techniques to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Formation of the corresponding ketone or aldehyde

Reduction: Formation of the amine

Substitution: Formation of substituted derivatives with various functional groups

科学研究应用

Pharmaceutical Development

The compound is primarily utilized in pharmaceutical chemistry as a precursor for synthesizing various therapeutic agents. Its difluorophenyl moiety enhances lipophilicity, which is crucial for drug efficacy and bioavailability.

Case Study: Synthesis of Analgesics

Research has demonstrated that 2-amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride can be used to synthesize analgesic compounds that interact with pain pathways in the body. For instance, derivatives of this compound have shown promising results in modulating pain response through receptor interactions.

Biochemical Probes

This compound is being investigated as a biochemical probe to study enzyme interactions. Its ability to bind selectively to certain enzymes can help elucidate their mechanisms of action.

Research Findings: Enzyme Interaction Studies

Studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property makes it a valuable tool for understanding metabolic disorders and developing targeted therapies.

Material Science

In addition to its biological applications, this compound is being explored for its potential use in material science, particularly in the development of polymers and coatings.

Application Example: Coating Formulations

The incorporation of this compound into polymer matrices has been shown to enhance the mechanical properties of coatings, making them more resilient to environmental stressors.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Synthesis of analgesics and other drugs | Enhanced efficacy through lipophilicity |

| Biochemical Probes | Studying enzyme interactions | Inhibition of specific metabolic enzymes |

| Material Science | Development of advanced coatings | Improved mechanical properties |

作用机制

The mechanism of action of 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Key Observations :

- Halogen Effects : The 3,4-difluorophenyl group in the target compound reduces lipophilicity (LogP = 1.8) compared to the 4-chlorophenyl analog (LogP = 2.1), likely due to fluorine’s electronegativity and smaller atomic radius .

- Solubility: The hydrochloride salt improves water solubility (~25 mg/mL) relative to non-salt forms, but it remains less soluble than the ethanamine analog (~40 mg/mL), which has a shorter carbon chain .

(a) Target Compound vs. 4-Fluoro and 4-Chloro Analogs

- 4-Fluoro Analog: (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride () shares a fluorine substituent but lacks the 3-fluoro position. This difference may alter receptor selectivity; mono-fluorination is associated with moderate CNS activity in preclinical studies, whereas di-fluorination could enhance metabolic stability .

- 4-Chloro Analog: 2-Amino-1-(4-chlorophenyl)propan-1-ol () exhibits higher LogP (2.1), suggesting greater blood-brain barrier penetration. Chlorine’s polarizability may favor interactions with hydrophobic receptor pockets, but it also increases susceptibility to oxidative metabolism compared to fluorine .

(b) Comparison with Ethanamine Derivatives

1-(3,4-Difluorophenyl)ethanamine hydrochloride () has a simpler structure with a primary amine. Its shorter carbon chain likely reduces steric hindrance, enabling faster absorption but shorter duration of action compared to the target compound’s propanol backbone .

生物活性

2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H12ClF2N

- Molecular Weight : 221.66 g/mol

- CAS Number : Not specified

The presence of the difluorophenyl group is believed to enhance the compound's biological activity by influencing its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Adrenergic Receptor Interaction : The compound may act as a sympathomimetic agent, influencing norepinephrine release and modulating adrenergic receptor activity, which could have implications for cardiovascular and neurological conditions.

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of LDH

A study focused on the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The research demonstrated that this compound exhibited low nanomolar inhibition of both LDHA and LDHB isoforms. This inhibition was correlated with reduced lactate production in pancreatic cancer cell lines (MiaPaCa2) and sarcoma cells (A673), suggesting a potential therapeutic application in cancer treatment .

Case Study 2: Adrenergic Receptor Modulation

Further investigations revealed that the compound acts on adrenergic receptors, potentially enhancing norepinephrine signaling. This activity could be beneficial in treating conditions such as hypotension or certain types of depression where norepinephrine levels are critical .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via bromination of a fluorinated propiophenone precursor, followed by reductive amination. For example, bromine in dichloromethane can react with a ketone precursor (e.g., 3,4-difluoropropiophenone), followed by treatment with ammonium hydroxide and sodium borohydride for reduction. Recrystallization using ethanol or acetone is critical to achieve >95% purity, as demonstrated in analogous syntheses of fluorinated aminopropanol derivatives . LC-MS and ¹H/¹³C NMR should confirm structural integrity.

Q. How should researchers characterize the structural and chemical stability of this compound under experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hygroscopicity testing : Monitor mass changes under controlled humidity (e.g., 40–80% RH) to assess water absorption.

- Solution stability : Use HPLC to track degradation in solvents (e.g., DMSO, water) over 24–72 hours at 4°C and room temperature. Refer to protocols for similar hydrochloride salts, which suggest cold storage (0–6°C) to minimize hydrolysis .

Q. What analytical techniques are most reliable for quantifying purity and identifying impurities?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient.

- LC-MS for identifying low-abundance impurities (e.g., unreacted intermediates or diastereomers).

- ¹H NMR integration of aromatic vs. aliphatic protons to verify substitution patterns. Residual solvents (e.g., dichloromethane) should be quantified via GC-MS .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s pharmacological activity, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomers can exhibit divergent receptor-binding profiles. Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to resolve enantiomers. Pharmacological assays (e.g., radioligand binding for adrenergic receptors) should compare activity of isolated enantiomers. For example, (S)-enantiomers of structurally similar compounds show higher α1-adrenergic receptor affinity .

Q. What strategies resolve contradictions in reported synthetic yields or purification outcomes for this compound?

- Methodological Answer : Discrepancies often arise from:

- Reagent quality : Ensure anhydrous conditions and high-purity solvents (e.g., dichloromethane dried over molecular sieves).

- Crystallization optimization : Screen solvent combinations (e.g., ethanol/water vs. acetone/hexane) to improve crystal habit.

- Scale-dependent effects : Pilot small-scale reactions (1–5 g) before scaling up, as exothermic steps (e.g., bromination) may require controlled addition rates .

Q. How can researchers assess the compound’s potential as a precursor for novel bioactive derivatives?

- Methodological Answer :

- Functional group compatibility : Test reactions at the amino and hydroxyl groups (e.g., acylation, sulfonation).

- SAR studies : Synthesize analogs with varied fluorination patterns (e.g., 2,3- vs. 3,4-difluoro) and evaluate receptor binding or enzyme inhibition. For example, replacing 3,4-difluorophenyl with 4-chloro-2-fluorophenyl in related compounds altered serotonin receptor affinity .

Q. What are the critical considerations for impurity profiling in GMP-compliant synthesis?

- Methodological Answer :

- ICH guidelines : Identify and quantify impurities >0.1% using LC-MS/MS.

- Genotoxic impurities : Screen for alkylating agents (e.g., residual bromine intermediates) via derivatization and GC-MS.

- Reference standards : Cross-validate against pharmacopeial methods (e.g., USP) for traceability, as seen in protocols for amino alcohol hydrochlorides .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

- Methodological Answer :

- Hepatotoxicity : Use primary human hepatocytes or HepG2 cells, measuring ALT/AST release after 24–48h exposure.

- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp assays.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。